Denatonium hydroxide

Description

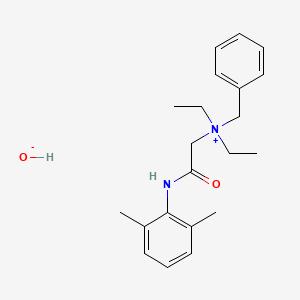

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H30N2O2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;hydroxide |

InChI |

InChI=1S/C21H28N2O.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H2 |

InChI Key |

XJUUDTMUUDAAPP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[OH-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Denatonium Hydroxide Perception

Elucidation of Denatonium (B1200031) Hydroxide (B78521) Binding to G Protein-Coupled Receptors

The initial step in the perception of denatonium hydroxide involves its binding to a specific class of G protein-coupled receptors (GPCRs) known as taste receptor type 2 family (TAS2Rs). wikipedia.orgbiorxiv.org These receptors are expressed in taste receptor cells and are responsible for detecting a wide array of bitter compounds. frontiersin.org

Specificity of this compound Interaction with the Taste Receptor Type 2 Family (TAS2Rs)

The denatonium cation is recognized by multiple members of the TAS2R family, highlighting a degree of promiscuity in its receptor interaction. physiology.org Research has identified several specific TAS2Rs that are activated by denatonium. In humans, denatonium is recognized by at least eight distinct bitter taste receptors: TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46, and TAS2R47. wikipedia.orgoup.comtum.de The activation of multiple receptors by a single compound like denatonium contributes to the robust and unambiguous perception of bitterness. oup.com

Studies using heterologous expression systems have confirmed the activation of these specific receptors by denatonium. For instance, cells expressing hTAS2R13 are activated by denatonium benzoate (B1203000) at a threshold concentration of 30 μM. oup.com Similarly, denatonium activates TAS2R4, TAS2R10, and TAS2R46. physiology.orgjneurosci.org The ability of denatonium to activate a range of TAS2Rs underscores the complexity of bitter taste perception at the receptor level.

Table 1: Human Taste Receptor Type 2 (TAS2R) Subtypes Activated by the Denatonium Cation

| TAS2R Subtype | Reference |

| TAS2R4 | wikipedia.orgoup.com |

| TAS2R8 | oup.comtum.de |

| TAS2R10 | wikipedia.orgoup.comtum.dephysiology.orgjneurosci.org |

| TAS2R13 | oup.comtum.deoup.com |

| TAS2R39 | wikipedia.orgtum.de |

| TAS2R43 | wikipedia.orgtum.de |

| TAS2R46 | wikipedia.orgtum.dejneurosci.org |

| TAS2R47 | wikipedia.orgoup.comtum.de |

Quantitative Ligand-Receptor Dynamics of this compound at the Molecular Level

The interaction between denatonium and its receptors can be quantified to understand the dynamics of binding and activation. Studies have determined the half-maximal effective concentration (EC50) of denatonium for various TAS2Rs, providing insight into the potency of this bitter compound. For example, in murine tracheae, denatonium reduced the basal short-circuit current with an EC50 of 397 µM. mdpi.com In functional assays with human TAS2R13-expressing cells, denatonium benzoate showed a threshold concentration of 30 μM. oup.com

Conformational Changes Induced by this compound Binding in TAS2Rs

The binding of an agonist like the denatonium cation to a TAS2R induces conformational changes in the receptor protein. biorxiv.orgfrontiersin.orgbiorxiv.org These structural rearrangements are crucial for the activation of the receptor and the subsequent interaction with intracellular signaling proteins. While the precise conformational shifts for each denatonium-TAS2R pair are still under investigation, it is understood that these changes facilitate the coupling of the receptor to its cognate G protein. frontiersin.org

Upon agonist binding, the transmembrane helices of the GPCR are thought to undergo a rearrangement, which creates a binding site for the G protein on the intracellular loops of the receptor. frontiersin.org This conformational switch from an inactive to an active state is the pivotal event that translates the extracellular binding of denatonium into an intracellular signal. biorxiv.orgbiorxiv.org

Intracellular Signaling Cascades Triggered by Denatonium-Receptor Activation

Once denatonium binds to and activates TAS2Rs, a series of intracellular events is initiated, leading to the generation of second messengers and ultimately, a cellular response. This signaling cascade is primarily mediated by a heterotrimeric G protein called gustducin. frontiersin.orgphysiology.org

Identification of Downstream Effectors of Denatonium-Activated TAS2Rs

The primary downstream effector of the denatonium-activated TAS2R is the G protein gustducin. frontiersin.orgoup.com Gustducin is composed of α, β, and γ subunits. Upon receptor activation, the G protein dissociates into the Gα-gustducin subunit and the Gβγ complex. nih.govoup.commdpi.com Both of these components can then activate further downstream effector molecules.

The Gβγ complex is known to activate phospholipase C-β2 (PLC-β2). physiology.orgnih.govoup.commdpi.com This enzyme is a critical component of the bitter taste transduction pathway. Additionally, studies have identified other downstream effectors that can be modulated by denatonium-induced signaling, including the transient receptor potential cation channel subfamily M member 5 (TRPM5). mdpi.comresearchgate.net

Table 2: Key Downstream Effectors in Denatonium Signal Transduction

| Effector | Role | Reference |

| Gα-gustducin | G-protein α-subunit that can modulate cyclic nucleotide levels. | frontiersin.orgphysiology.org |

| Gβγ complex | G-protein βγ-dimer that activates PLC-β2. | nih.govoup.commdpi.com |

| Phospholipase C-β2 (PLC-β2) | Enzyme that generates IP3 and DAG. | physiology.orgnih.govoup.commdpi.com |

| Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) | Ion channel activated by increased intracellular calcium. | mdpi.comresearchgate.net |

Analysis of Second Messenger Pathways in Denatonium Transduction

The activation of downstream effectors by denatonium-bound TAS2Rs leads to the modulation of second messenger pathways. Two primary pathways have been identified for denatonium: the inositol (B14025) 1,4,5-trisphosphate (IP3) pathway and the cyclic nucleotide pathway. physiology.orgtandfonline.com

The activation of PLC-β2 by the Gβγ complex leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). physiology.orgmdpi.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). d-nb.infonih.govlibretexts.org This increase in intracellular Ca2+ is a key signal in taste receptor cells. researchgate.netd-nb.infonih.gov

Temporal Resolution of Cellular Responses to this compound Stimulation

The perception of this compound at the cellular level is a rapid process, characterized by a distinct sequence of events that occur over a short timescale. The binding of denatonium to its cognate bitter taste receptors (TAS2Rs) initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, which serves as the primary signal for neurotransmitter release and the subsequent neural coding of bitterness.

Studies utilizing calcium imaging in various cell types, including taste receptor cells and non-gustatory cells engineered to express TAS2Rs, have provided insights into the temporal dynamics of this response. Upon application of denatonium, an increase in intracellular calcium is typically observed within seconds. For instance, in isolated mudpuppy taste cells, the increase in intracellular calcium ([Ca²⁺]i) begins at the apical tip of the cell, where the taste receptors are located, and then propagates throughout the cell, with a noticeable rise occurring within 30 seconds of stimulation. jneurosci.org Similarly, in rat tracheal epithelial cells, denatonium application induces a significant transient increase in intracellular Ca²⁺ concentration that returns to baseline after a few seconds. researchgate.net

The initiation of the response is rapid, with the G protein-coupled receptor (GPCR) signaling cascade activating phospholipase C β2 (PLCB2). nih.gov This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This entire process, from receptor binding to calcium release, is swift, ensuring a prompt cellular reaction to the bitter stimulus.

The duration of the cellular response is also tightly regulated. The transient nature of the calcium signal is crucial for the temporal resolution of taste perception, allowing for the detection of changes in tastant concentration and the discrimination of different taste stimuli over time. The signal is terminated through several mechanisms, including the reuptake of calcium into the endoplasmic reticulum by SERCA pumps and its extrusion from the cell by plasma membrane Ca²⁺-ATPases (PMCAs). Furthermore, the G protein signaling is desensitized, often through receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins, which uncouple the receptor from its G protein. This ensures that the cell is ready to respond to subsequent stimuli.

Research on midbrain dopamine (B1211576) neurons in macaques has shown a multiphasic temporal dynamic in response to aversive stimuli like denatonium, with a sequence of activation-suppression-activation unfolding over 40 to 700 milliseconds. nih.gov This highlights that the temporal processing of the denatonium signal extends beyond the initial receptor cell response and involves complex neural circuitry.

Comparative Analysis of this compound Perception Across Diverse Species

The ability to perceive this compound and other bitter compounds varies significantly across the animal kingdom. This variation is a reflection of the diverse evolutionary pressures and dietary niches that different species have adapted to. The perception of bitterness is primarily mediated by the TAS2R gene family, and the number and specific sensitivities of these receptors differ markedly between species.

Interspecies Variations in this compound Receptor Expression and Sensitivity

The number of functional TAS2R genes varies widely among vertebrates, from zero in some marine mammals like the bottlenose dolphin, which swallow their food whole, to over 50 in the Western clawed frog. nih.govplos.org This genetic variability directly impacts a species' ability to detect a broad range of bitter compounds, including denatonium.

Birds, such as chickens, generally have a much smaller number of TAS2R genes (only three have been identified) and a lower number of taste buds compared to mammals, suggesting a less acute sense of taste. researchgate.netmdpi.com However, they are still capable of detecting and forming aversions to bitter compounds. mdpi.com Invertebrates, like the fruit fly Drosophila melanogaster, also detect bitter compounds, including denatonium, through a different family of receptors known as the Gustatory Receptors (GRs). frontiersin.org

Even within closely related species, such as primates, there are differences in TAS2R gene repertoires and sensitivities, which are thought to be driven by diet. oup.com The table below presents a comparative overview of denatonium sensitivity and the receptors involved in different species.

| Species | Known Denatonium Receptors | Sensitivity (Example EC50/IC50) | Reference |

| Human | TAS2R4, TAS2R10, TAS2R13, TAS2R39, TAS2R46 | TAS2R10 EC50: ~10 µM (Strychnine context) | jneurosci.orgfrontiersin.org |

| Mouse | Tas2r108 and others | Less sensitive than humans | nih.govnih.gov |

| Guinea Pig | TAS2R4, TAS2R10 | pEC50: 4.5 ± 0.1 | physiology.org |

| Dictyostelium | Not applicable (chemotaxis inhibition) | IC50: 129 ± 4 µM | plos.org |

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are context-dependent and can vary based on the specific assay used. pEC50 is the negative logarithm of the EC50 value.

Evolutionary Perspectives on Bitter Taste Receptor Adaptations Relevant to this compound

The evolution of the TAS2R gene family is a dynamic process characterized by frequent gene duplication, deletion, and positive selection, leading to the wide diversity of bitter taste perception observed today. nih.gov This evolutionary plasticity is believed to be a direct adaptation to the chemical environment and dietary habits of different species.

The primary role of bitter taste is to detect and avoid potentially toxic substances, many of which are plant alkaloids and other secondary metabolites. nih.gov Therefore, herbivores and omnivores, which consume a wide variety of plant materials, tend to have a larger and more diverse repertoire of TAS2R genes compared to carnivores, whose diet is less likely to contain such toxins. nih.gov The correlation between diet and the number of intact TAS2R genes has been observed across primates, suggesting that diet is a significant driver of TAS2R evolution. oup.com

The TAS2R family is a relatively recent evolutionary development, appearing in bony fishes but not in cartilaginous fishes, indicating an origin approximately 430 million years ago. nih.gov The expansion and diversification of this gene family in terrestrial animals, particularly amphibians, which have the largest known TAS2R repertoires, may be linked to the increased exposure to a vast array of plant-derived toxins on land. plos.orgpnas.org Amphibians like the American bullfrog show differential expression of Tas2r genes between their herbivorous tadpole stage and their insectivorous adult stage, highlighting an ontogenetic adaptation of the bitter taste system. pnas.org

Denatonium is a synthetic compound, so there has been no direct evolutionary pressure for its detection. However, its ability to activate multiple TAS2Rs across different species demonstrates the broadly tuned nature of these receptors. The evolutionary advantage lies in having a set of receptors that can each recognize multiple, structurally diverse bitter compounds. This ensures that an animal can detect a wide range of potential toxins, including novel ones it has not encountered before. The responsiveness to denatonium is likely an evolutionary spandrel—a byproduct of the receptors evolving to detect a variety of natural, bitter-tasting, and often toxic, molecules. The fact that non-orthologous TAS2Rs in different species can be activated by denatonium further supports the idea of convergent evolution in the functional properties of these receptors, driven by the need to identify a common chemical feature of bitterness. nih.gov

Synthesis, Derivatization, and Advanced Analytical Methodologies for Denatonium Hydroxide

Synthetic Pathways and Chemical Precursors for Denatonium (B1200031) Hydroxide (B78521) Production

The primary and most established synthetic route to denatonium hydroxide begins with the synthesis of a denatonium halide, typically denatonium chloride. google.com This process involves the quaternization of a tertiary amine with a benzyl (B1604629) halide. wikipedia.orgatamanchemicals.com

The key chemical precursors in this synthesis are:

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A widely available local anesthetic that serves as the tertiary amine starting material. wikipedia.orggoogle.com

Benzyl Chloride: This reagent provides the benzyl group that alkylates the tertiary nitrogen atom of lidocaine (B1675312). google.comchemicalbook.com

The synthesis proceeds in two main stages. First, lidocaine is reacted with benzyl chloride to produce denatonium chloride. glasp.co This is a nucleophilic aliphatic substitution (SN2) reaction where the nitrogen atom of lidocaine acts as the nucleophile. glasp.coacs.org Subsequently, the denatonium chloride is converted to this compound. This can be achieved by reacting the chloride salt with a strong base, such as sodium hydroxide or potassium hydroxide, or through the use of an ion-exchange resin in the hydroxide form. google.comchemicalbook.com A method has been developed to perform these steps in aqueous conditions, which avoids the need for isolating intermediates in organic solvents and can reduce production time by up to 50%. google.com

Historically, the reaction has been performed solvent-free at high temperatures (110 °C) for extended periods (35 hours), achieving a 92% yield. acs.org Another approach utilized water as a solvent at 70-90 °C for 20-24 hours, resulting in a 70% yield. google.comacs.org More sustainable or "greener" methods have been developed, proposing acetonitrile (B52724) as a more effective solvent. acs.org Conducting the reaction in acetonitrile at 80 °C reduced the reaction time to 14 hours while maintaining a high yield of approximately 91%. acs.org The addition of a potassium iodide catalyst in acetonitrile further accelerated the reaction, yielding the product in just 2 hours with a comparable efficiency of about 85%. acs.org

| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| None (Solvent-free) | 110 | 35 | None | 92 | acs.org |

| Water | 70-90 | 20-24 | None | 70 | google.comacs.org |

| Acetonitrile | 80 | 14 | None | ~91 | acs.org |

| Acetonitrile | 80 | 2 | Potassium Iodide (KI) | ~85 | acs.org |

During the synthesis of this compound, the formation of by-products and the presence of impurities are critical parameters to monitor for quality control. In the initial quaternization step, the primary impurity is unreacted lidocaine. google.com Thin-layer chromatography (TLC) is commonly used to monitor the reaction's progress until the amount of remaining lidocaine is below a specified threshold, such as 10%. google.com

In the subsequent conversion of denatonium chloride to this compound using an alkali hydroxide (e.g., KOH or NaOH), an inorganic salt is formed as a by-product (e.g., potassium chloride or sodium chloride). acs.org This salt typically precipitates from the solution and can be removed by filtration. acs.org

The final crystalline this compound product can be analyzed for residual impurities. A specific manufacturing process reported an off-white crystalline product with a purity of 98.75% by titrimetry. google.com The impurity profile for this batch was documented as follows. google.com

| Impurity/Parameter | Content | Reference |

|---|---|---|

| Chloride Content | 0.01% | google.com |

| Ash Content | 0.10% | google.com |

| Loss on Drying (LOD) | < 1% | google.com |

Environmental degradation studies have also identified potential transformation products (TPs) of denatonium that could arise from manufacturing processes, including compounds formed via amide hydrolysis, hydroxylation, and N-dealkylation. uni-tuebingen.de

Chemical Derivatization Strategies for this compound Analogs

This compound is a key starting material for producing a variety of denatonium salts and derivatives, each with potentially unique properties. google.comwipo.int The hydroxide anion is readily displaced in neutralization or ion-exchange reactions to create analogs. atamanchemicals.com A significant example is the reaction of this compound with capsaicin (B1668287) (either natural or synthetic) to produce denatonium capsaicinate, a compound that combines bitterness with a spicy, pungent flavor. impurity.comgoogle.comgoogle.com This derivatization is reported to achieve the highest yield and purity when starting with this compound and synthetic capsaicin. google.comgoogle.com Other derivatives can be formed by reacting this compound with various fatty acids to produce salts like denatonium palmitate and linoleate. google.com

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For denatonium and its derivatives, the primary activity of interest is its intense bitterness, which is mediated by human bitter taste receptors (TAS2Rs). wikipedia.orgnih.gov

Key findings from SAR studies on denatonium-related compounds include:

The Quaternary Ammonium (B1175870) Cation is Key: The core bitter component is the denatonium cation itself, specifically the benzyldiethyl[(2,6-xylylcarbamoyl)methyl]ammonium ion. google.com The anion (e.g., hydroxide, benzoate (B1203000), saccharide) has a lesser effect on the bitterness itself but can significantly alter physical properties like solubility. acs.orggoogle.com

Integrity of the Base Structure: It has been observed that significant changes to the core denatonium structure can lead to a loss of the bitter taste, highlighting the importance of the specific arrangement of the xylyl, amide, and benzyl groups for receptor interaction. google.com

Introduction of Functional Groups: Research has focused on introducing new functional groups to create derivatives for specific applications. For example, reacting lidocaine derivatives with carboxylated benzyl halides yields carboxyl-functionalized denatonium derivatives. google.com These derivatives surprisingly retain an intense bitter taste and can be further reacted to form esters and amides, allowing them to be coupled to other molecules. google.com

Rational design involves the strategic design and synthesis of new molecules to achieve a specific biological effect, such as enhancing the binding affinity and specificity for a particular receptor. nih.govnih.gov While specific rational design studies for modulating denatonium's receptor affinity are not extensively detailed in the available literature, the principles can be applied based on its known biological targets.

Denatonium is recognized by at least eight distinct human bitter taste receptors (TAS2Rs). wikipedia.org The principles of rational design for modulating its activity would involve:

Molecular Modeling: Using computational models of the TAS2R binding pockets to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the denatonium cation and the receptor proteins. nih.gov

Targeted Structural Modifications: Synthesizing analogs with specific modifications intended to improve these interactions. This could involve altering the alkyl groups on the quaternary nitrogen, substituting groups on the benzyl or xylyl rings, or modifying the linker between the amide and the ammonium center. nih.govresearchgate.net

Bioactivity Screening: Evaluating the newly synthesized analogs in vitro for their ability to activate the target TAS2R receptors to confirm if the designed modifications resulted in higher affinity (potency) or altered specificity (activating a different subset of TAS2Rs). researchgate.net

For example, a strategy could involve introducing hydrogen-bond donors or acceptors at specific positions on the denatonium structure to form stronger connections with key amino acid residues in the receptor's binding site, a common approach in drug design. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization and Analysis

A variety of advanced analytical methods are employed for the identification, quantification, and characterization of denatonium and its salts. As this compound is typically converted to more stable salts like denatonium benzoate for commercial use, many methods are optimized for the analysis of the cation in these forms.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of denatonium salts. Various HPLC methods have been developed using different columns and mobile phases. researchgate.neteuropa.eu

A mixed-mode Primesep SB column with a mobile phase of water, acetonitrile, and ammonium formate (B1220265) has been used for separation with UV detection at 260 nm. sielc.com

Reversed-phase chromatography on a Chromolith Performance RP-18e or other C8/C18 columns is also widely used, often with a gradient of acetonitrile and an aqueous acid or buffer, coupled with a Diode-Array Detector (DAD) or UV detector. researchgate.neteuropa.eu

Hydrophilic Interaction Chromatography (HILIC) has also been explored, with a cyanoethyl phase showing strong retention for the denatonium cation. researchgate.net

Capillary Electrophoresis (CE): This technique has been successfully used for the rapid analysis of denatonium benzoate in various formulations. researchgate.net

Spectroscopic Techniques:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS is a powerful tool for confirming the identity and enabling quantification of denatonium. Electrospray ionization (ESI) in positive mode (ESI+) is typically used to detect the denatonium cation. researchgate.net Deuterium-labeled denatonium has been synthesized to serve as an internal standard for highly accurate quantitative analysis by LC-MS. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of newly synthesized denatonium derivatives and for confirming the identity of the final products. acs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the denatonium molecule, aiding in structural confirmation. researchgate.net

Raman Spectroscopy: Advanced Raman techniques, such as Spatially Offset Raman Spectroscopy (SORS), have been shown to be effective for the trace detection of denatonium benzoate, even through containers, with detection limits as low as 0.2 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Definitive this compound Quantification and Isotope Profiling

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the definitive analysis of this compound, offering unparalleled specificity and sensitivity. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, coupled with liquid chromatography, enable precise mass measurements, which are critical for unequivocal identification and quantification. uni-tuebingen.de In full-scan mode, HRMS instruments can achieve mass resolutions high enough (e.g., 70,000) to distinguish the denatonium cation from isobaric interferences, which is particularly crucial in complex sample matrices. oaepublish.com

For quantification, the high mass accuracy of HRMS minimizes the need for extensive chromatographic separation, allowing for faster analytical run times. The analysis of the denatonium cation (C28H35N2O+) relies on its exact mass for detection. uni-tuebingen.de This approach has been successfully applied to the analysis of other quaternary ammonium compounds, like tetramethylammonium (B1211777) hydroxide (TMAH), where the tetramethylammonium ion (TMA+) was identified and quantified with high confidence. oaepublish.comoaepublish.com

Isotope profiling, an intrinsic capability of HRMS, provides an additional layer of confirmation for the presence of this compound. The technique involves monitoring the characteristic isotopic pattern of the denatonium cation. The relative abundances of the isotopic peaks, resulting from the natural prevalence of 13C, 15N, and 2H, must match the theoretical isotopic distribution for a molecule of the elemental composition C28H35N2O+. This matching provides high confidence in the identification, effectively reducing false positives. Retrospective analysis of HRMS data allows for the screening of samples for suspected compounds and their transformation products without the need for re-analysis. uni-tuebingen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. hyphadiscovery.com Both ¹H and ¹³C NMR experiments are performed to confirm the molecular structure, providing detailed information about the chemical environment of each atom. acs.orgresearchgate.net

In the ¹H NMR spectrum of the denatonium cation, all characteristic peaks can be identified. researchgate.net A notable feature is the chemical shift of the methylene (B1212753) group protons situated between the quaternary ammonium group and the carbonyl group. acs.orgresearchgate.net The position of this peak is sensitive to the nature of the counter-anion due to interactions between the protons and various atoms in the anion. acs.orgresearchgate.net While spectra are commonly reported for denatonium benzoate or chloride, the analysis of this compound would show the same cationic backbone, with the hydroxide anion influencing the spectral shifts, particularly of protons near the cationic center.

For complex structural problems or definitive identification, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecule. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing insights into the spatial conformation of the molecule in solution. hyphadiscovery.com

Chromatographic Separation Methods (e.g., HPLC, GC-MS) for this compound Purity Assessment and Impurity Separation

Chromatographic methods are the primary techniques for assessing the purity of this compound and separating it from synthesis precursors, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of denatonium salts. researchgate.net Given that this compound exists as a denatonium cation and a hydroxide anion in solution, methods developed for other denatonium salts like denatonium benzoate are readily adaptable. iteh.ai HPLC methods typically employ reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile and water or a buffer solution mixture. kebs.orgeuropa.eu Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength of around 210 nm, where the denatonium cation exhibits strong absorbance. kebs.orgeuropa.eu The working range for quantitative determination is typically from 0.5 to 20.0 mg/L. europa.eu These methods are robust and can be validated for purity assessment, providing quantitative results in less than 15 minutes. researchgate.netiteh.ai

Gas Chromatography-Mass Spectrometry (GC-MS) is less straightforward for the analysis of this compound. As a quaternary ammonium salt, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. While GC-MS has been mentioned for the detection of other denaturants, its application to denatonium salts would require a derivatization step to convert the non-volatile cation into a volatile species or the use of specialized techniques such as pyrolysis-GC-MS. researchgate.net Therefore, HPLC remains the preferred chromatographic method for routine purity and impurity analysis.

| Parameter | Typical HPLC Conditions for Denatonium Analysis |

| Column | Cyano-type or C18 reversed-phase |

| Mobile Phase | Acetonitrile and 0.2% Sodium Chloride Solution (e.g., 80:20 v/v) kebs.orgeuropa.eu |

| Detection | UV at 210 nm kebs.orgeuropa.eu |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Run Time | < 15 minutes researchgate.netiteh.ai |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Detection and Quantification

Spectrophotometric methods offer rapid and accessible means for the detection and quantification of this compound.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for confirming the functional groups present in the this compound molecule. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. researchgate.net Key peaks for the denatonium cation include those for the amide C=O stretching, aromatic C=C ring stretching, C-N stretching, and C-H stretching from the alkyl and aromatic groups. researchgate.net The presence of the hydroxide anion would be confirmed by a broad O-H stretching band, although in aqueous solutions, this signal would overlap significantly with the water absorption bands. mit.edu

Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simple and effective technique for quantifying this compound in solutions without significant interfering substances. The denatonium cation has chromophores—specifically its aromatic rings—that absorb UV light. researchgate.net Quantification is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax), which is around 210 nm when used in HPLC detection and around 230 nm for direct measurements of diluted solutions. kebs.orgresearchgate.net For quantification in certain matrices, multiwavelength analysis can be employed to correct for background interference. researchgate.net While direct UV-Vis is straightforward, its selectivity can be limited in complex mixtures. In such cases, it is most effectively used as a detector following chromatographic separation. electrooptics.commt.comnih.gov

Methodologies for Quantifying this compound in Complex Industrial and Environmental Matrices

Development and Validation of Extraction and Sample Preparation Techniques for this compound Analysis

The accurate quantification of this compound in complex matrices such as polymers, solvents, and water necessitates robust sample preparation and extraction techniques to isolate the analyte and remove interfering components.

For relatively clean matrices like denatured ethanol (B145695) or engine coolants , sample preparation can be as simple as direct injection or a dilution step with the mobile phase, followed by filtration through a 0.45 µm membrane filter to remove particulates before HPLC analysis. iteh.aikebs.org

In more complex environmental samples like surface water or wastewater , direct aqueous injection coupled with a sensitive technique like LC-HRMS can be employed. uni-tuebingen.de This approach minimizes sample handling but requires careful evaluation of matrix effects, such as ion suppression or enhancement, which can impact quantification accuracy. uni-tuebingen.de For trace-level analysis, a pre-concentration step is often required. Solid-Phase Extraction (SPE) is a common and effective technique for extracting and cleaning up quaternary ammonium compounds from aqueous samples.

For solid matrices like polymers , a solvent extraction step is necessary. This involves dissolving or swelling the polymer in a suitable solvent to release the this compound, followed by filtration or centrifugation to separate the liquid extract for analysis.

Method validation is a critical step to ensure the reliability of the analytical data. Validation is typically performed according to established guidelines (e.g., SANTE/11312/2021) and assesses parameters including linearity, accuracy (as recovery), precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). nih.gov Recovery experiments, where the matrix is spiked with a known amount of the analyte at different concentration levels, are performed to evaluate the efficiency of the extraction procedure. nih.gov

Trace Analysis and Detection Limits of this compound in Diverse Sample Types (e.g., Polymers, Solvents, Water)

Trace analysis of this compound is essential for environmental monitoring and ensuring compliance with regulations in various consumer products. The achievable detection limits depend heavily on both the analytical instrumentation and the complexity of the sample matrix.

High-sensitivity techniques are required to detect the low concentrations often found in environmental samples. LC-HRMS is particularly well-suited for this purpose, capable of detecting denatonium in wastewater treatment plant effluents at concentrations as low as the nanogram per liter (ng/L) range. uni-tuebingen.de One study reported a maximum concentration of 341 ng L⁻¹ in such effluents, demonstrating the persistence of the compound and the sensitivity of the analytical method. uni-tuebingen.de

For quality control in industrial products, HPLC-UV methods are common. In these applications, detection limits are typically in the milligram per liter (mg/L) or parts per million (ppm) range, which is sufficient for verifying the concentration of denatonium as a denaturant or aversive agent. researchgate.neteuropa.eu The primary challenge in trace analysis is overcoming matrix effects, which can lead to inaccurate quantification. researchgate.net Isotopic dilution, where a stable isotope-labeled version of the analyte is used as an internal standard, is an effective strategy to compensate for these effects, particularly in LC-MS analysis.

| Analytical Technique | Matrix | Limit of Quantification (LOQ) / Detection Limit (LOD) | Reference |

| HPLC-UV | Denatured Alcohol | LOQ: 0.5 mg/L | europa.eu |

| Capillary Electrophoresis | Denatured Alcohol Formulations | LOD: 0.45 mg/L | researchgate.net |

| LC-HRMS (Q-TOF) | Wastewater Effluent | Detected concentrations up to 341 ng/L | uni-tuebingen.de |

| Potentiometry | Rapeseed Oil | 1-10 ppm range | chemicalbook.com |

Applications and Industrial Integration of Denatonium Hydroxide Non Clinical Focus

Denatonium (B1200031) Hydroxide (B78521) as a Chemical Denaturant in Industrial Solvents and Alcohols

The primary application of the denatonium cation is as a denaturant for ethanol (B145695), rendering it unfit for consumption and thereby exempt from beverage alcohol taxes and sales restrictions. wikipedia.orglerochem.eu This is crucial for industries that use ethanol as a solvent or in manufacturing processes. Its powerful aversive taste also serves to discourage the abuse of volatile substances in products like gas dusters through inhalation. wikipedia.org

Regulatory bodies worldwide have established standardized formulations for denatured alcohol that include denatonium salts to ensure products are sufficiently aversive. These regulations are critical for both public safety and fiscal control.

In the European Union, a common formulation for "Completely Denatured Alcohol" (CDA) is recognized across member states to facilitate trade and ensure consistent safety standards. solvents.org.ukeuropa.eu This "Euro" formulation specifically mandates the use of denatonium benzoate (B1203000). europa.eu Similarly, the United Kingdom has its own regulations for various grades of denatured alcohol, many of which require the inclusion of denatonium benzoate at precise concentrations. solvents.org.uklegislation.gov.uk In North America, both the United States and Canada specify the use of denatonium benzoate in certain denatured alcohol grades. wikipedia.orgjustice.gc.ca For example, the U.S. designation SD-40B signifies that the ethanol has been denatured using denatonium benzoate. wikipedia.org

The table below outlines several regulatory mandates for the inclusion of denatonium benzoate in denatured alcohol.

| Jurisdiction/Formulation | Mandated Denatonium Benzoate Concentration | Other Denaturants in Formulation | Reference |

| European Union (CDA "Euro" Formulation) | 1.0 gram per 100 litres of absolute alcohol | 1 litre Isopropyl alcohol, 1 litre Methyl ethyl ketone | solvents.org.ukeuropa.eu |

| United Kingdom (Trade Specific Denatured Alcohol) | 10 micrograms per millilitre | 1 part Tertiary butyl alcohol per 999 parts alcohol | legislation.gov.uk |

| United Kingdom (Trade Specific Denatured Alcohol) | 10 micrograms per millilitre | 20 parts Isopropyl alcohol per 980 parts alcohol | legislation.gov.uk |

| Canada (Denatured Alcohol) | Substance must meet National Formulary specifications | Varies by specific grade | justice.gc.ca |

The inclusion of denatonium salts in hazardous products is a preventative public health measure aimed at reducing accidental poisonings, particularly among children. europa.eu The rationale is that an intensely bitter taste will cause immediate rejection upon tasting, preventing the ingestion of a harmful dose. This aversive quality is leveraged in a wide array of products, including antifreeze, windshield washer fluid, solvents, paints, and liquid soaps. wikipedia.orgatamankimya.com

Research has been conducted to validate the effectiveness of this approach. A study published in Fundamental and Applied Toxicology in 1982 investigated the effectiveness of denatonium benzoate in deterring the ingestion of liquid detergents by children. europa.eu The extreme sensitivity of humans to the bitter taste of denatonium is a key factor; dilutions as low as 10 parts per million (ppm) are unbearably bitter to most people. wikipedia.org This high level of perceptibility is critical for its function as a safety additive. The compound has also been used to safeguard rat poisons from human consumption, as humans can detect it at much lower concentrations than rodents. atamanchemicals.com In 1995, the U.S. state of Oregon mandated the addition of denatonium benzoate to products containing ethylene (B1197577) glycol and methanol (B129727), such as antifreeze, specifically to prevent poisonings in children and animals. wikipedia.org

The integration of denatonium salts into large-scale industrial manufacturing involves specific economic and logistical factors. The primary economic driver for using denatonium as a denaturant in alcohol is fiscal; denaturing ethanol renders it suitable for industrial use only, thereby exempting it from significantly higher beverage alcohol taxes. lerochem.eu This tax exemption provides a substantial economic benefit that far outweighs the cost of the denaturing process.

From a logistical standpoint, the process is efficient due to the extremely low concentrations required. Denatonium salts are effective at levels of parts per million or even parts per billion. atamankimya.comatamankimya.com For example, the EU formulation for CDA requires only one gram of denatonium benzoate per 100 litres of alcohol. solvents.org.uk This high potency means that only small quantities of the aversive agent need to be purchased, transported, and stored. However, it also necessitates precise metering and mixing equipment to ensure the denaturant is evenly distributed throughout the bulk liquid to meet regulatory standards and guarantee effectiveness. tracit.org The stability of denatonium solutions in alcohol or water, which retain their bitter taste for years without being diminished by light, adds to their logistical appeal for products with a long shelf life. atamanchemicals.com

Role of Denatonium Hydroxide in Formulations for Animal Repellency and Deterrence

The potent bitterness of the denatonium cation is also effective in deterring animals, leading to its use in a variety of repellent and anti-ingestant applications. riverlandtrading.com Animals, however, are known to have different sensitivities to the compound. atamanchemicals.com

Denatonium salts are an active ingredient in animal repellents designed to protect property and agricultural assets from damage caused by nibbling or chewing. atamanchemicals.comlerochem.eu These products are typically formulated as solutions that can be sprayed directly onto plants, young shoots, and branches. lerochem.euinstructables.com The bitter taste makes the treated foliage unpalatable to animals, discouraging them from eating the plants and subsequently from visiting the treated area. lerochem.eu

This application is particularly common for deterring large mammals such as deer, as well as other animals like squirrels and groundhogs. atamanchemicals.cominstructables.com Research and practical guides have demonstrated its effectiveness, noting that the compound can be persistent on plants for several months, providing long-lasting protection. instructables.com In animal husbandry, it has also been used to prevent undesirable behaviors such as cannibalism in pigs. lerochem.eu

| Application Area | Target Animal(s) | Method of Application | Reference |

| Gardens & Landscaping | Deer, Squirrels, Groundhogs, Mice | Spray solution applied to foliage | lerochem.euinstructables.com |

| Agriculture & Forestry | Deer, Wild Boar | Spray solution applied to young shoots and plants | lerochem.eu |

| Animal Husbandry | Pigs | Used to prevent cannibalism | lerochem.eu |

To prevent damage from gnawing animals and accidental ingestion by children, denatonium salts are incorporated as an anti-ingestant coating on a variety of solid goods. wikipedia.orglerochem.eu A well-known example is its application to Nintendo Switch game cartridges to deter young children from putting them in their mouths and swallowing them. wikipedia.org Similarly, it is used as a coating on some lithium button cell batteries, which can cause severe internal injury if swallowed. wikipedia.org

In industrial and outdoor settings, denatonium benzoate is applied to electrical cables and wires to prevent rodents from chewing through the protective insulation, which can cause equipment failure and safety hazards. lerochem.eu The aversive agent is also integrated into the manufacturing of various plastic and consumer products to discourage chewing and ingestion by pets or wildlife. riverlandtrading.com

Behavioral Efficacy Studies of this compound in Animal Deterrence Across Various Species

While direct behavioral efficacy studies focusing exclusively on this compound are not prevalent in publicly available research, extensive studies have been conducted on its salt derivative, denatonium benzoate. This compound serves as a crucial chemical intermediate in the synthesis of denatonium salts like denatonium benzoate and denatonium saccharinate atamankimya.comwikipedia.orgatamanchemicals.comatamankimya.com. The denatonium cation is the active bitter component, and therefore, the findings for denatonium benzoate are considered highly relevant to the potential efficacy of the denatonium ion in general.

The primary mechanism of denatonium compounds as animal deterrents lies in their extremely potent bitter taste, which is intended to be aversive upon ingestion. However, research indicates that taste perception and sensitivity to denatonium vary significantly across different animal species.

Mammalian Deterrence: Denatonium benzoate is frequently incorporated into animal repellents, particularly for larger mammals such as deer wikipedia.orgatamanchemicals.com. It is applied to trees and foliage to deter browsing. Studies have shown it to be a long-lasting repellent for deer herts.ac.uk. It is also used to prevent livestock, like pigs, from cannibalism and to deter cattle from certain behaviors lerochem.eu. However, the effectiveness is not universal, as some species of dogs and deer may not perceive the taste of denatonium compounds, rendering it ineffective as an aversive agent for them google.com.

Interestingly, denatonium benzoate has been used to safeguard rat poisons from human consumption. Humans can detect the bitterness at much lower concentrations than rodents, providing a safety measure for pest control products atamanchemicals.comlerochem.eu.

A 2019 study on Chinese Fast Yellow Chickens investigated the effects of dietary denatonium benzoate. The results indicated that medium to high doses (20 mg/kg and 100 mg/kg) led to a significant decrease in body weight over a 28-day period, suggesting an aversive effect on feed intake nih.gov. This highlights that taste signals associated with bitterness can provoke aversive reactions and protect animals from consuming potentially harmful substances nih.gov.

Avian and Insect Deterrence: The application of denatonium compounds extends to avian and insect deterrence. It is used as a seed treatment to protect newly planted crops from birds publish.csiro.au. A recent patent explores the use of denatonium benzoate as a seed treatment to repel insects, particularly wireworms. The study found that its efficacy was comparable to standard insecticides and that it may have a systemic effect on the plant as it grows google.com. The compound repels the insects without being lethal, and it is also noted to be harmless to many beneficial insects google.com.

The following table summarizes the observed efficacy of denatonium compounds in various species:

| Species Group | Target Species Example | Application | Observed Efficacy | Citation |

|---|---|---|---|---|

| Mammals | Deer | Foliar Spray | Effective as a long-lasting repellent. | herts.ac.uk |

| Mammals | Rodents | Poison Bait Additive | Not effective as a deterrent for rodents, but deters human ingestion. | atamanchemicals.comlerochem.eu |

| Mammals | Dogs | General Aversive Agent | Effectiveness varies; some dogs do not perceive the taste. | google.com |

| Avian | Chickens | Feed Additive | High doses reduced feed intake and body weight. | nih.gov |

| Insects | Wireworms | Seed Treatment | Effective repellent, comparable to standard insecticides. | google.com |

Integration of this compound in Non-Medical Consumer Product Safety Measures

This compound is a precursor to the widely used aversive agent, denatonium benzoate atamankimya.comatamankimya.com. The integration of denatonium compounds into consumer products is a critical safety measure aimed at preventing accidental poisonings, especially among children. The intense bitterness makes products unpalatable, discouraging ingestion of otherwise harmful substances.

Mandatory Inclusion of this compound in Automotive Products (e.g., Antifreeze, Windshield Washer Fluid)

The use of a bittering agent in automotive products is a significant public health initiative. Antifreeze, which primarily contains ethylene glycol, has a sweet taste that can be attractive to children and animals, leading to accidental and often fatal poisonings bornfreeusa.org.

To combat this, the state of Oregon in 1995 mandated the addition of denatonium benzoate to antifreeze and windshield washer fluid containing ethylene glycol and methanol wikipedia.orgresearchgate.net. Following this, other jurisdictions have adopted similar regulations. In Europe and several U.S. states, the inclusion of denatonium benzoate in these automotive fluids is now required by law atamankimya.comlerochem.eu. In December 2012, U.S. manufacturers voluntarily agreed to add the bitterant to antifreeze sold across the nation wikipedia.org. The typical concentration required is between 30-50 parts per million (ppm) researchgate.net. This small quantity is sufficient to render the product unbearably bitter without altering its performance. Safety data sheets for antifreeze products now often list denatonium benzoate as a component, alongside active ingredients like ethylene glycol and corrosion inhibitors like sodium hydroxide envirochem.co.nzkostusa.com.

Strategic Incorporation of this compound in Household Cleaners, Detergents, and Personal Care Products (non-ingestible)

The application of denatonium's bittering properties extends to a vast array of household and personal care items. Again, it is typically the benzoate salt, derived from this compound, that is used. The goal is to deter accidental ingestion of products that may be stored within reach of children.

Products that commonly contain denatonium benzoate include:

Household Cleaners: Liquid soaps, window cleaners, disinfectants, and laundry detergents often include denatonium benzoate atamankimya.comatamanchemicals.com.

Personal Care Products: It is added to items like shampoos, nail polish designed to prevent nail-biting, and some topical creams wikipedia.orgatamanchemicals.com.

Other Harmful Liquids: Solvents, paints, and varnishes may also be treated with this aversive agent wikipedia.org.

The inclusion of denatonium compounds in these products is a passive safety feature that has become an industry standard for many consumer goods to mitigate risks of poisoning uni-tuebingen.de.

This compound in Horticultural and Pest Management Products as a Deterrent Component

In horticulture and pest management, denatonium compounds (primarily as denatonium benzoate) serve a dual purpose: protecting plants from animals and making pesticides less likely to be ingested by non-target species, including humans and pets.

Denatonium benzoate is used as an active ingredient in repellents sprayed on plants to deter animals like deer and wild boar from eating them lerochem.eu. It is also applied to outdoor cables and wires to discourage rodents from chewing on them atamanchemicals.comatamankimya.com.

In pesticide formulations, it acts as a safety additive. For example, it is added to rodenticides and insect baits atamanchemicals.comlerochem.eu. This makes the poison bait highly unpalatable to humans, who can detect the bitterness at concentrations far below the threshold for rodents atamanchemicals.com. More recently, research has focused on using denatonium benzoate to treat seeds, protecting them from insects like wireworms. This application is seen as a more environmentally friendly alternative to some traditional insecticides as it repels rather than kills, and is not harmful to many beneficial insects google.com.

Innovation and Future Directions in Industrial Applications of this compound

While the primary industrial role of this compound remains that of a precursor, innovations involving the denatonium cation continue to evolve, focusing on enhancing its efficacy and expanding its applications through new delivery systems.

Development of Novel Encapsulation and Controlled Release Systems for this compound

The development of encapsulation and controlled-release technologies for aversive agents like denatonium compounds represents a significant area of innovation. Encapsulation can protect the bitter agent from degradation, prevent it from affecting the chemical properties of the host product, and control its release under specific conditions (e.g., upon contact with saliva).

While research specifically detailing the encapsulation of this compound is limited, patents and studies related to its derivatives provide insight into future possibilities. For instance, a patent for tamper-resistant pharmaceutical formulations describes the potential for controlled-release dosage forms of denatonium capsaicinate, a compound that can be synthesized from this compound google.com. This suggests that technologies exist to control the release of denatonium-based molecules.

In the context of consumer products, a patent for liquid laundry detergents describes the use of core-shell encapsulates to deliver benefit agents like perfumes over time googleapis.com. This type of microencapsulation technology could theoretically be adapted for denatonium compounds. Encapsulating the bitter agent could prevent it from interacting with other ingredients in a complex chemical formulation until its aversive properties are needed, such as during an accidental ingestion event.

Furthermore, a study on the synthesis of denatonium benzoate mentions the use of "encapsulated bitter tastants" in research, indicating that methods to encapsulate these compounds are available and in use within the scientific community, though specific details of the encapsulation process were not provided acs.org. These advancements point toward a future where the application of denatonium's powerful aversive properties can be more precisely controlled and targeted, enhancing safety across a wider range of industrial products.

Exploration of this compound in Advanced Materials Science for Smart Coatings and Protective Barriers

The field of advanced materials science is increasingly focused on the development of "smart" coatings and protective barriers that can respond to environmental stimuli or exhibit specific functionalities beyond simple protection. Within this context, the exploration of various chemical compounds as active agents is a key area of research. This compound, a quaternary ammonium (B1175870) compound, presents an interesting candidate for investigation in this domain, primarily due to the inherent properties of its cation and its role as a reactive intermediate. While direct research on this compound's integration into smart coatings is still in its early stages, its potential can be inferred from its chemical nature and the functionalities of related compounds.

The primary route to synthesizing various denatonium salts involves the use of this compound as a key intermediate. wikipedia.orgatamanchemicals.com Typically, denatonium chloride undergoes a reaction with a hydroxide source, such as potassium hydroxide or sodium hydroxide, to form this compound. atamanchemicals.comacs.org This is often followed by a neutralization reaction with a selected acid to produce the desired denatonium salt. wikipedia.orgatamanchemicals.com For instance, reacting this compound with benzoic acid yields denatonium benzoate, the most commonly used denatonium salt. wikipedia.orgatamanchemicals.com

A significant area of exploration for denatonium compounds in protective coatings is in the formulation of anti-fouling and aversive coatings. A patent discloses the synthesis of denatonium capsaicinate, which is produced by reacting this compound with capsaicin (B1668287). google.com This resulting compound is noted for its biocidal and antifoulant properties. google.com The patent further details that denatonium capsaicinate can be incorporated into polymers and coatings for materials such as electrical wires and pipes (B44673) to deter animal interference. google.com This positions this compound as a crucial precursor for creating functionalized coatings that act as protective barriers against biological agents and animal-induced damage.

The broader class of quaternary ammonium compounds (QACs), to which this compound belongs, is well-studied in the context of smart and functional coatings. nih.goviipseries.orgulprospector.com QACs are known for their antimicrobial properties and are used as additives in coatings for hospitals, kitchens, and other surfaces to prevent the growth of bacteria, viruses, and fungi. iipseries.orgulprospector.com The mechanism of action typically involves the positively charged nitrogen atom of the QAC interacting with and disrupting the negatively charged cell membranes of microbes. This established functionality of QACs suggests a potential for this compound to be investigated for similar applications in antimicrobial coatings.

Furthermore, the principles of stimuli-responsive materials could potentially be applied to coatings incorporating this compound. Smart coatings can be designed to react to changes in their environment, such as pH. nih.gov For instance, a coating could be developed to release an active agent in response to a change in local acidity. Given that this compound is a basic compound, its incorporation into a polymer matrix could potentially influence the pH-responsiveness of the resulting material. Research into pH-responsive hydrogels using other quaternized compounds has demonstrated the feasibility of such systems. nih.gov

The table below summarizes the potential roles and related research findings concerning this compound and its derivatives in the context of advanced coatings.

| Application Area | Compound | Functionality | Research Finding/Potential |

| Aversive Protective Barriers | Denatonium Capsaicinate (from this compound) | Anti-gnawing, Animal Repellent | Can be incorporated into polymer sheaths for cables and pipes to prevent animal attack. google.com |

| Anti-Fouling Coatings | Denatonium Capsaicinate (from this compound) | Antifoulant, Biocidal | Exhibits properties that can prevent the accumulation of unwanted biological growth on surfaces. google.com |

| Antimicrobial Surfaces | Denatonium Cation (as a QAC) | Antimicrobial | Quaternary ammonium compounds are known to be effective against a broad spectrum of microbes, suggesting a potential application for denatonium-based coatings. iipseries.orgulprospector.com |

| Stimuli-Responsive Coatings | This compound | pH-Sensitivity (potential) | As a basic compound, it could potentially be used to create coatings that respond to changes in environmental pH, though specific research is lacking. |

While the direct application of this compound in smart coatings is not yet extensively documented in scientific literature, its role as a precursor to functional molecules like denatonium capsaicinate and the known properties of quaternary ammonium compounds provide a strong basis for its future exploration in advanced materials science. The development of smart coatings and protective barriers is a dynamic field, and the unique characteristics of the denatonium cation may yet be harnessed in novel material formulations.

Environmental Fate, Transport, and Ecological Considerations of Denatonium Hydroxide

Environmental Release Pathways and Distribution of Denatonium (B1200031) Hydroxide (B78521)

The release of denatonium hydroxide into the environment is primarily linked to its use in a wide array of consumer and industrial products. As a quaternary ammonium (B1175870) compound (QAC), its distribution is governed by its physical and chemical properties, which favor partitioning into aqueous and solid phases rather than the atmosphere. acs.orgnih.gov

There is limited direct research on the atmospheric deposition of this compound. However, studies on other QACs indicate that these compounds can become airborne. acs.org Aerosolized usage of products containing QACs, such as disinfectants or cleaning agents, and the transport of contaminated dust particles are potential pathways for their entry into the atmosphere. acs.orgoup.com For instance, QACs have been detected in residential indoor air, with concentrations reaching up to 4.36 μg/m³. acs.org Once in the atmosphere, they are expected to be removed through wet or dry deposition. nih.gov Given the low volatility of QACs, long-range atmospheric transport is generally limited. acs.orgnih.gov

The interaction of the denatonium cation with soil is a critical factor in its environmental distribution. nih.govscience.gov Being a permanent-charge cation, denatonium strongly adsorbs to negatively charged components of soil and sediment, particularly clay minerals like smectites and kaolinite (B1170537). acs.orgnih.govnih.govsemanticscholar.org This sorption is rapid, with studies on smectite clays (B1170129) showing that equilibrium is reached within two minutes. nih.gov

The sorption process is influenced by several factors:

Clay Type: Different clay minerals exhibit varying sorption capacities. Studies have shown that smectite clays like montmorillonite (B579905) can completely remove denatonium from solution under certain conditions. nih.gov

pH: The effect of pH on sorption capacity can vary depending on the specific clay mineral and the surrounding electrolyte composition. For smectite (Syn-1), the sorption capacity was found to be independent of pH in the range of 3.6 to 8.2. nih.gov In contrast, for kaolinite, maximum sorption was observed at higher pH values in the presence of sodium chloride (NaCl) and potassium chloride (KCl) electrolytes, but at lower pH values in a calcium chloride (CaCl₂) electrolyte. semanticscholar.org

Ionic Strength and Electrolyte Cation: Sorption is consistent with a cation-exchange process. semanticscholar.org Distribution coefficients are negatively correlated with ionic strength, meaning sorption capacity increases as the concentration of background electrolytes decreases. nih.gov The identity of the background cation also modulates sorption, with enhanced sorption observed in the presence of potassium ions compared to calcium ions. semanticscholar.org

The strong affinity for soil particles suggests that denatonium is not mobile and has a low potential to leach into groundwater. publications.gc.ca Soil column leaching studies on denatonium benzoate (B1203000) found that less than 0.05% of the applied amount was detected in the leachate, confirming its strong binding to soil. publications.gc.ca

Table 1: Soil Sorption Characteristics of the Denatonium Cation

| Parameter | Matrix | Condition | Observation | Reference |

|---|---|---|---|---|

| Sorption Equilibrium Time | Smectite Clays (Syn-1, SWy-2, STx-1b) | 305K | < 2 minutes | nih.gov |

| Sorption Capacity | Smectite Clay (Syn-1) | pH 3.6 - 8.2 | Constant at 1.3x10⁻² g/g clay | nih.gov |

| Effect of pH on Sorption | Kaolinite Clay | 0.01 M CaCl₂ | Uptake maximal at low pH | semanticscholar.org |

| Effect of pH on Sorption | Kaolinite Clay | 0.01 M KCl / NaCl | Uptake maximal at high pH | semanticscholar.org |

| Effect of Ionic Strength | Smectite Clays | - | Sorption capacity increases with decreased electrolyte concentration | nih.gov |

| Adsorption Coefficient (Kd) | Various Soils | - | 7.9 to 527.9 mL/g | publications.gc.ca |

The primary pathway for denatonium compounds to enter aquatic environments is through the discharge of treated and untreated wastewater. uni-tuebingen.denih.gov Due to its high water solubility (45.0 g/L for denatonium benzoate) and low vapor pressure, this compound is expected to be highly mobile within the water column. publications.gc.ca Studies have ubiquitously detected denatonium in wastewater treatment plant (WWTP) effluents and in surface waters, with concentrations reaching up to 341 ng/L in effluents and nearly 200 ng/L in wastewater-impacted rivers. uni-tuebingen.de

Once in an aquatic system, the fate of denatonium is driven by two main processes:

Transport in the Water Column: Due to its solubility, denatonium is transported with the flow of water, leading to its distribution downstream from release points like WWTP outfalls. uni-tuebingen.de

Sorption and Sedimentation: The strong affinity of the denatonium cation for particulate matter means it will readily adsorb to suspended solids in the water. acs.orgnih.govnih.gov This process facilitates its removal from the water column and deposition into the sediment. High adsorption and recalcitrance to biodegradation lead to the frequent presence and accumulation of QACs in sediments. nih.gov

The dissipation of denatonium from the water column is therefore a combination of dilution, transport, and sedimentation. Given its persistence, the sediment acts as a long-term sink for the compound.

Biotransformation and Abiotic Degradation Pathways of this compound in Environmental Compartments

Degradation of this compound in the environment is slow, with both biotic and abiotic processes contributing to its transformation over long periods. The compound is widely considered to be persistent. researchgate.netnih.gov

Denatonium is not considered to be readily biodegradable. researchgate.net Research indicates that its degradation under typical environmental conditions is negligible, supporting its persistent nature. researchgate.netnih.gov In one instance, biotransformation studies for denatonium benzoate in soil and water were waived by a regulatory agency based on the rationale of negligible potential environmental exposure, highlighting the lack of comprehensive data in this area. publications.gc.ca

While specific studies on denatonium are scarce, research on other QACs provides insight into potential microbial degradation pathways under aerobic conditions. These pathways, primarily carried out by bacteria from the genera Pseudomonas and Xanthomonas, generally involve: rsc.orgasm.org

Hydroxylation of the Alkyl Chain: The primary degradation begins with the hydroxylation at the terminal carbon of the long alkyl chain, followed by oxidation. rsc.org

N-dealkylation/Demethylation: Another pathway involves the cleavage of alkyl or methyl groups from the central nitrogen atom. rsc.orgasm.org For example, the degradation of dodecyltrimethylammonium (B156365) chloride (DTAC) by a Pseudomonas species was proposed to occur via two routes: one involving the release of trimethylamine (B31210) and the other involving the release of dimethylamine. asm.org

These biodegradation processes are generally slow and are often outpaced by the rapid sorption of QACs to solids, which reduces their bioavailability to microorganisms. nih.govnih.gov Under anaerobic conditions, such as those found in some sediments, the biodegradation of QACs has been shown to be even more limited. nih.gov

Table 2: Microbial Degradation of Denatonium Cation

| Parameter | Finding | Reference |

|---|---|---|

| Biodegradability | Not readily biodegradable; degradation is negligible under environmental conditions. | researchgate.netnih.gov |

| Kinetic Data | No specific biotransformation half-life data available for soil or aquatic environments. | publications.gc.ca |

| Potential Aerobic Pathways (inferred from other QACs) | - Hydroxylation of the alkyl chain

| researchgate.netrsc.org |

| Anaerobic Biodegradation | Generally inhibited for QACs. | nih.gov |

Abiotic degradation processes, particularly photolysis and hydrolysis, have been studied for denatonium benzoate.

Photolytic Degradation: Indirect photodegradation, driven by reactive species generated by photosensitizers in surface water, has been shown to be an important transformation pathway for denatonium. researchgate.netnih.gov Direct photolysis, where the molecule itself absorbs sunlight, is less significant. uni-tuebingen.de Indirect photolysis of denatonium produces several transformation products through mechanisms that include: uni-tuebingen.deresearchgate.netnih.gov

Amide hydrolysis

Hydroxylation

N-dealkylation

N-dearylation

Despite these transformation pathways, phototransformation in soil is slow, with a reported half-life of 235 days for denatonium benzoate. publications.gc.ca In water, the phototransformation half-life is variable and pH-dependent, ranging from 15 days at pH 5 to being stable at pH 9. publications.gc.ca

Hydrolytic Degradation: The denatonium cation is stable to hydrolysis. publications.gc.ca Studies show a half-life of greater than one year across a pH range of 4, 5, 7, and 9. publications.gc.ca This indicates that hydrolysis is not a significant degradation route in aquatic or terrestrial environments. publications.gc.ca

The available data collectively indicate that the denatonium cation is a persistent environmental compound. researchgate.netnih.govresearchgate.net Its resistance to microbial degradation, slow phototransformation in soil, and stability to hydrolysis contribute to its long environmental residence time. The strong sorption to soil and sediment further sequesters the compound, where it may persist for extended periods. Advanced water treatment processes like ozonation can achieve significant removal (around 74%), but conventional wastewater treatment is largely ineffective. uni-tuebingen.deresearchgate.netnih.gov

Table 3: Environmental Half-life of Denatonium Cation (from Denatonium Benzoate studies)

| Environmental Compartment | Degradation Process | Condition | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Soil | Phototransformation | - | 235 days | publications.gc.ca |

| Water | Phototransformation | pH 5 | 15 days | publications.gc.ca |

| Water | Phototransformation | pH 9 | Stable | publications.gc.ca |

| Water | Hydrolysis | pH 4, 5, 7, 9 | > 1 year | publications.gc.ca |

| Soil | Biodegradation | - | Moderately persistent; one study reports ~45 days, another reports slow degradation | herts.ac.uk |

Ecological Interaction Patterns and Bioaccumulation Potential of this compound

The introduction of denatonium compounds into the environment raises questions about their interactions with living organisms and their potential to accumulate within ecosystems. As a water-soluble, quaternary ammonium compound, its behavior is influenced by its chemical properties and interactions with environmental matrices. herts.ac.ukscirp.org

Uptake and Environmental Metabolism of this compound in Aquatic Biota (e.g., Fish, Invertebrates)

The high water solubility of denatonium benzoate suggests a potential for bioavailability to aquatic organisms. herts.ac.ukacs.org Ecotoxicological studies have been conducted to determine its effects on various aquatic species. For instance, the acute toxicity to fish has been evaluated, with a reported 96-hour LC₅₀ (median lethal concentration) of over 100 mg/L for the Zebra Fish (Brachydanio rerio). pkwteile.de For aquatic invertebrates, the 48-hour EC₅₀ (median effective concentration) for Daphnia magna is reported to be greater than 500 mg/L. pkwteile.de The aquatic risk assessment has also utilized toxicity data for rainbow trout and the mysid shrimp. publications.gc.ca

There is conflicting information regarding the bioaccumulation potential of denatonium. Some sources indicate that denatonium benzoate has a high tendency to bioaccumulate. herts.ac.uk Conversely, other data report an estimated bioconcentration factor (BCF) of 8, which suggests a low potential for bioconcentration in aquatic organisms. usda.gov Another study notes a lack of bioaccumulation potential for newly synthesized denatonium salts. researchgate.net This discrepancy highlights the need for further research to fully characterize its bioaccumulative behavior. Regarding its persistence, photodegradation and hydrolysis are not considered significant transformation pathways, and studies on its biotransformation in water are limited. nih.govpublications.gc.ca

Table 1: Ecotoxicological Data for Denatonium Benzoate in Aquatic Organisms

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Brachydanio rerio (Zebra Fish) | LC₅₀ | 96 hours | > 100 | pkwteile.de |

| Daphnia magna (Aquatic Invertebrate) | EC₅₀ | 48 hours | > 500 | pkwteile.de |

| Chlorella vulgaris (Algae) | EC₅₀ | 72 hours | 281.556 | pkwteile.de |

| Vibrio fischeri (Microorganism) | EC₅₀ | 15 minutes | 511.58 | pkwteile.de |

Terrestrial Organism Exposure Dynamics to this compound and Potential Biological Responses

In the terrestrial environment, denatonium's primary use is as an animal repellent, particularly for large mammals like deer. herts.ac.ukwikipedia.orglerochem.eu It is applied to trees and plants to deter feeding. publications.gc.calerochem.eu This application method is thought to limit the exposure to many terrestrial mammals, as its intensely bitter taste acts as a deterrent. publications.gc.ca

Toxicity data for terrestrial organisms is limited. publications.gc.ca Denatonium benzoate is classified as moderately toxic to birds via acute oral exposure but practically non-toxic on a dietary basis. publications.gc.ca The acute oral LD₅₀ (median lethal dose) for the bobwhite quail is 196 mg/kg of body weight. publications.gc.ca Due to the specific application on tree bark and leaves, which are not primary food sources for many bird species, significant exposure is not expected. publications.gc.ca

For soil organisms, a Predicted No-Effect Concentration (PNEC) for denatonium benzoate has been established at 4.95 mg/kg of soil. carlroth.com Studies on soil leaching indicate that denatonium benzoate has a strong affinity for soil, with less than 0.05% of the applied amount being detected in leachate. publications.gc.ca This suggests it is not expected to be highly mobile in most soils, potentially increasing exposure for soil-dwelling organisms but reducing the risk of groundwater contamination. herts.ac.ukpublications.gc.ca

Ecosystemic Distribution and Trophic Transfer Potential of this compound within Food Webs

Denatonium has been recognized as a widespread contaminant in aquatic environments, with wastewater treatment plants being a major source of its release into rivers. researchgate.netuni-tuebingen.de Its persistence and mobility contribute to its distribution in surface waters across different regions. nih.govuni-tuebingen.de The compound's tendency to sorb to solids, such as kaolinite clay, indicates that it will partition between aqueous and sediment phases in aquatic ecosystems. scirp.org

The potential for trophic transfer—the movement of a substance up the food chain—is closely linked to its bioaccumulation potential. As noted previously, there are conflicting reports on the bioaccumulation of denatonium. herts.ac.ukusda.gov A low bioconcentration factor would suggest a limited potential for significant magnification through the food web. usda.gov However, its persistence in the environment means that organisms may be subject to continuous low-level exposure. nih.govresearchgate.net The absence of significant degradation under typical environmental conditions suggests that denatonium can accumulate in the environment. nih.govuni-tuebingen.de Further research is required to understand the long-term consequences of this distribution and the potential for transfer within aquatic and terrestrial food webs.

Methodologies for Environmental Monitoring of this compound

Accurate monitoring is essential for understanding the prevalence and fate of denatonium in the environment. This involves both strategic sample collection and sensitive analytical techniques capable of detecting the compound at trace levels.

Development of Robust Sampling Strategies for this compound in Environmental Media